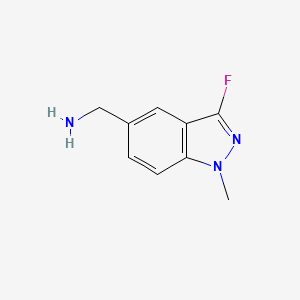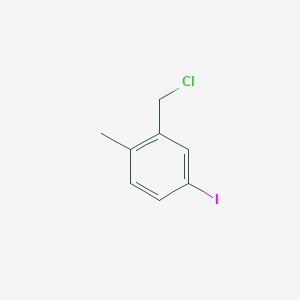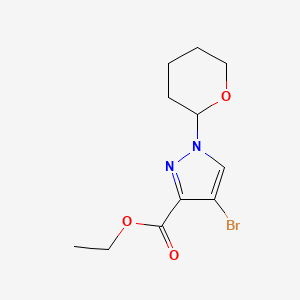
Ethyl 4-bromo-1-(oxan-2-yl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom at the 4-position of the pyrazole ring and an ethyl ester group at the 3-position The tetrahydro-2H-pyran-2-yl group is attached to the nitrogen atom at the 1-position of the pyrazole ring
Preparation Methods
The synthesis of Ethyl 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the bromine atom and the ethyl ester group. The tetrahydro-2H-pyran-2-yl group is then attached to the nitrogen atom of the pyrazole ring. The reaction conditions often involve the use of organic solvents such as chloroform, dimethyl sulfoxide, and dimethylformamide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The pyrazole ring can undergo oxidation to form various oxidized derivatives. Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but the presence of the bromine atom and the pyrazole ring often play a crucial role in its activity.
Comparison with Similar Compounds
Ethyl 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Ethyl 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate: Similar structure but with an iodine atom instead of bromine. The uniqueness of Ethyl 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate lies in the specific properties imparted by the bromine atom, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C11H15BrN2O3 |
|---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
ethyl 4-bromo-1-(oxan-2-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H15BrN2O3/c1-2-16-11(15)10-8(12)7-14(13-10)9-5-3-4-6-17-9/h7,9H,2-6H2,1H3 |
InChI Key |
LZXVJNFBXBMDAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1Br)C2CCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-O-tert-butyl 5-O-methyl 4-[[(1R)-1-phenylethyl]amino]-3,6-dihydro-2H-pyridine-1,5-dicarboxylate](/img/structure/B13909561.png)
![N-[2-(4-chlorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B13909568.png)

![6-Sulfanylidene-4-(trifluoromethyl)-5,6-dihydro[2,3'-bipyridine]-5-carbonitrile](/img/structure/B13909602.png)
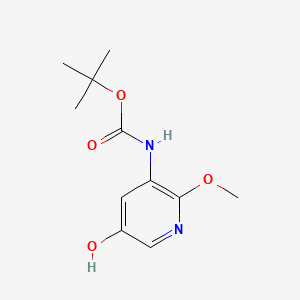
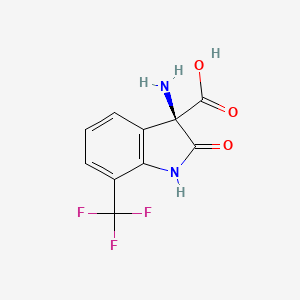
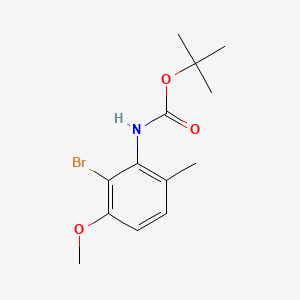
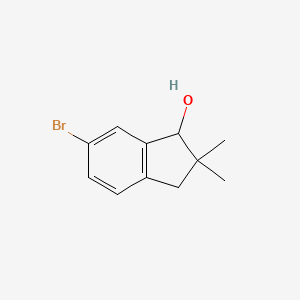
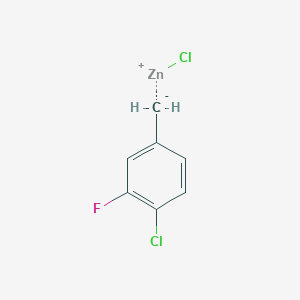

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13909645.png)
